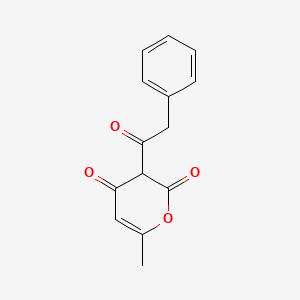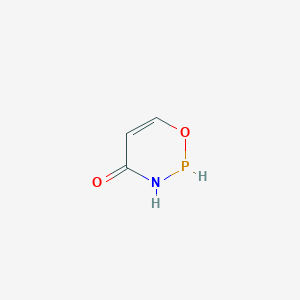![molecular formula C21H24O4 B14373271 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-74-9](/img/structure/B14373271.png)
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure. It features an ethylphenyl group, a ketone, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps:
Formation of the Ketone Group: The initial step involves the formation of the ketone group through the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an aromatic ring.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an alkyl halide.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, while the phenoxy and acetate groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- 2-{4-[3-(4-Propylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
Uniqueness
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.
Properties
CAS No. |
90094-74-9 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4-[3-(4-ethylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H24O4/c1-3-17-4-9-19(10-5-17)21(23)13-8-18-6-11-20(12-7-18)25-15-14-24-16(2)22/h4-7,9-12H,3,8,13-15H2,1-2H3 |
InChI Key |
QVVBIZHKIOACOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
silane](/img/structure/B14373206.png)

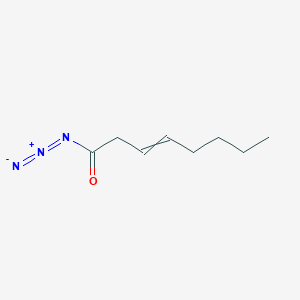

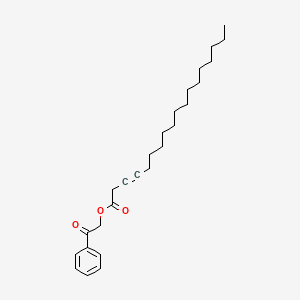
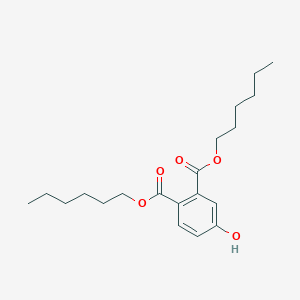
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
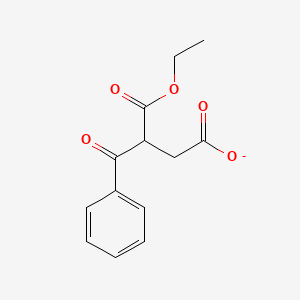
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
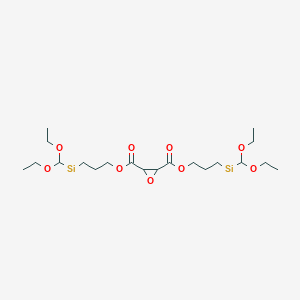
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
